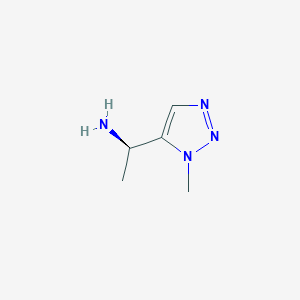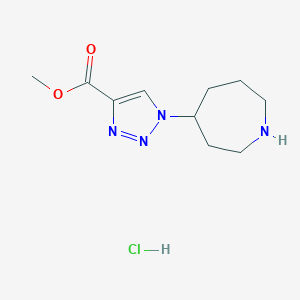
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O4S and a molecular weight of 222.26 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .
Preparation Methods
The synthesis of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the ring-opening polymerization of azetidine monomers. One common method is the anionic ring-opening polymerization, which requires high temperatures (greater than 100°C) to proceed . This method involves the use of sulfonyl-activated azetidines, such as N-(methanesulfonyl)azetidine, as the starting material . Industrial production methods may vary, but they generally follow similar principles of polymerization and activation.
Chemical Reactions Analysis
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in the azetidine ring makes it particularly reactive under appropriate conditions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the azetidine ring and subsequent functionalization.
Scientific Research Applications
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidine derivatives have been studied for their potential as antibacterial and antimicrobial agents . Additionally, these compounds are explored for their use in drug discovery, particularly as motifs in the development of novel therapeutics .
Mechanism of Action
The mechanism of action of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as N-(methanesulfonyl)azetidine and other azetidine amides . These compounds share similar structural features but may differ in their reactivity and applications.
Properties
IUPAC Name |
N-methoxy-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-12-7-6(9)5-3-8(4-5)13(2,10)11/h5H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUWXLDWWIRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2925727.png)
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)








![2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2925740.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)
![3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2925747.png)

